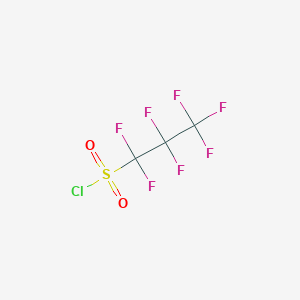![molecular formula C23H18ClN3O5 B13443068 (11R,15S)-7-chloro-11,15-dihydroxy-23-methoxy-3,13-dimethyl-3,13,16-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2(10),4(9),5,7,17,19,21-octaene-12,14-dione](/img/structure/B13443068.png)
(11R,15S)-7-chloro-11,15-dihydroxy-23-methoxy-3,13-dimethyl-3,13,16-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2(10),4(9),5,7,17,19,21-octaene-12,14-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Cladoniamide A is biosynthesized by Streptomyces uncialis through a series of enzymatic reactions. The biosynthetic gene cluster responsible for its production has been identified and sequenced . The synthetic route involves the oxidative dimerization of two molecules of L-tryptophan, followed by a series of enzymatic transformations that construct the indolocarbazole core and generate the indenotryptoline scaffold .
Analyse Chemischer Reaktionen
Cladoniamide A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include flavin-dependent enzymes for oxidation and specific methyltransferases for methylation . Major products formed from these reactions include different derivatives of Cladoniamide A, such as brominated cladoniamides .
Wissenschaftliche Forschungsanwendungen
Cladoniamide A has several scientific research applications. In chemistry, it serves as a model compound for studying bis-indole alkaloid biosynthesis and enzymatic transformations . In biology, it is used to investigate the metabolic pathways of actinomycete bacteria and their interactions with lichens . In medicine, Cladoniamide A and its derivatives are explored for their potential anticancer properties due to their unique molecular structure . In industry, the biosynthetic pathway of Cladoniamide A provides opportunities for the development of novel bis-indole compounds through combinatorial biosynthesis .
Wirkmechanismus
The mechanism of action of Cladoniamide A involves a series of enzymatic transformations that convert an indolocarbazole to the indolotryptoline cladoniamide . This cascade involves the conversion of an indolocarbozole to a C4c-C7a cis diol by ClaX1, followed by N-methylation by ClaM1, rearrangement to the indolotryptoline scaffold by ClaX2, and installation of an O-methyl group by ClaM3 . These transformations highlight the importance of non-enzymatic chemistry in generating bis-indole diversity .
Vergleich Mit ähnlichen Verbindungen
Cladoniamide A is unique among bis-indole alkaloids due to its indenotryptoline structure . Similar compounds include BE-54017, which also has an indenotryptoline structure but differs in gene organization and the absence of one N-methyltransferase gene . Other related compounds include rebeccamycin and staurosporine, which have been studied for their anticancer properties .
Eigenschaften
Molekularformel |
C23H18ClN3O5 |
|---|---|
Molekulargewicht |
451.9 g/mol |
IUPAC-Name |
(11R,15S)-7-chloro-11,15-dihydroxy-23-methoxy-3,13-dimethyl-3,13,16-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2(10),4(9),5,7,17,19,21-octaene-12,14-dione |
InChI |
InChI=1S/C23H18ClN3O5/c1-25-14-9-8-11(24)10-13(14)16-17(25)18-19(32-3)12-6-4-5-7-15(12)27(18)23(31)21(29)26(2)20(28)22(16,23)30/h4-10,30-31H,1-3H3/t22-,23+/m0/s1 |
InChI-Schlüssel |
IZWAXTFKQJBRQO-XZOQPEGZSA-N |
Isomerische SMILES |
CN1C2=C(C=C(C=C2)Cl)C3=C1C4=C(C5=CC=CC=C5N4[C@@]6([C@]3(C(=O)N(C6=O)C)O)O)OC |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)Cl)C3=C1C4=C(C5=CC=CC=C5N4C6(C3(C(=O)N(C6=O)C)O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


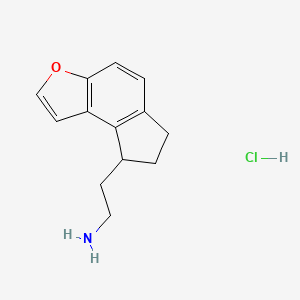
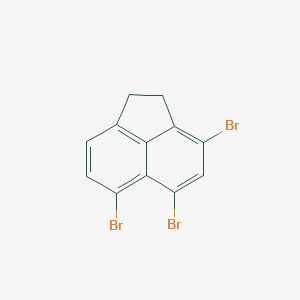
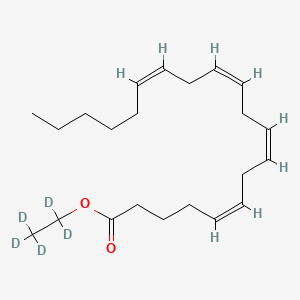
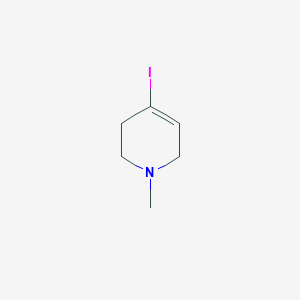
![1-[(2R,3R,4R,5R)-4-(tert-butyldimethylsilanyloxy)-3-fluoro-5-hydroxymethyl-3-methyl-tetrahydro-furan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13443006.png)
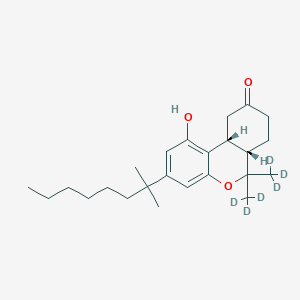


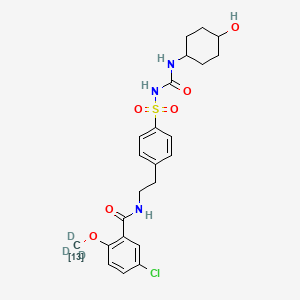
![(3R,5S,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-4,5,6,7,8,9,11,12,15,16-decahydro-3H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13443036.png)
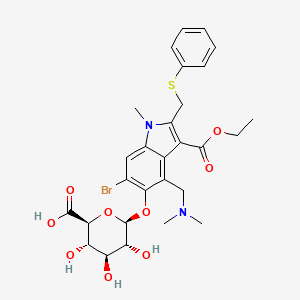
![{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13443049.png)

